molecular formula C18H25N3O6S B13859473 2-Biotin Clavulanate

2-Biotin Clavulanate

Cat. No.: B13859473
M. Wt: 411.5 g/mol
InChI Key: WPEURQQFLVYESI-PIAKLCLOSA-N
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Preparation Methods

The synthesis of 2-Biotin Clavulanate involves the esterification of the carboxylic group of clavulanic acid with a biotin moiety. Two synthetic approaches have been reported: direct binding and using a tetraethylenglycol linker. The latter offers advantages such as better solubility in aqueous solutions and lower steric hindrance . The reaction typically involves stirring commercially available potassium clavulanate and synthesized biotin iodide in dry dimethylformamide (DMF) under a nitrogen atmosphere at room temperature overnight .

Mechanism of Action

The mechanism of action of 2-Biotin Clavulanate involves the β-lactam ring opening by aliphatic amino nitrogen, leading to the formation of stable conjugates. These conjugates can then interact with proteins, allowing for their detection and study . The biotin moiety facilitates the detection of these conjugates through biotin-streptavidin interactions .

Comparison with Similar Compounds

2-Biotin Clavulanate is unique due to its combination of biotin and clavulanic acid, which allows for both the inhibition of β-lactamase enzymes and the detection of conjugated proteins. Similar compounds include:

Properties

Molecular Formula

C18H25N3O6S

Molecular Weight

411.5 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentyl (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C18H25N3O6S/c22-6-5-11-16(21-13(23)8-14(21)27-11)17(24)26-7-3-1-2-4-12-15-10(9-28-12)19-18(25)20-15/h5,10,12,14-16,22H,1-4,6-9H2,(H2,19,20,25)/b11-5-/t10-,12-,14+,15-,16+/m0/s1

InChI Key

WPEURQQFLVYESI-PIAKLCLOSA-N

Isomeric SMILES

C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)OCCCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4

Canonical SMILES

C1C2N(C1=O)C(C(=CCO)O2)C(=O)OCCCCCC3C4C(CS3)NC(=O)N4

Origin of Product

United States

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